3-Bromo-5-chlorobenzo[b]thiophene

Catalog No.
S688696
CAS No.
32969-26-9
M.F
C8H4BrClS
M. Wt
247.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzo[b]thiophene

CAS Number

32969-26-9

Product Name

3-Bromo-5-chlorobenzo[b]thiophene

IUPAC Name

3-bromo-5-chloro-1-benzothiophene

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

InChI

InChI=1S/C8H4BrClS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

VHNKCGJYSJENJZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CS2)Br

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)Br

Synthesis:

3-Bromo-5-chlorobenzo[b]thiophene is a heterocyclic aromatic compound, and its synthesis has been explored in various research studies. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride in the presence of a catalyst, such as aluminum chloride [].

Potential Applications:

Research suggests that 3-bromo-5-chlorobenzo[b]thiophene holds potential for various scientific applications, including:

  • Organic electronics: Studies have investigated the use of 3-bromo-5-chlorobenzo[b]thiophene as a building block in the development of organic field-effect transistors (OFETs) due to its suitable electronic properties [].
  • Medicinal chemistry: As a heterocyclic scaffold, 3-bromo-5-chlorobenzo[b]thiophene has been explored for its potential in drug discovery. Studies have reported its derivatives exhibiting various biological activities, including anti-inflammatory and antitumor properties [, ].
  • Material science: Research has investigated the use of 3-bromo-5-chlorobenzo[b]thiophene in the development of new materials with desirable properties, such as photoluminescence and photoconductivity [].

3-Bromo-5-chlorobenzo[b]thiophene is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on a benzo[b]thiophene scaffold. Its molecular formula is C₈H₄BrClS, and it features a thiophene ring fused to a benzene ring, which contributes to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

There is no current information available on the specific mechanism of action of 3-BCBT.

  • Wearing appropriate personal protective equipment (PPE): Lab coat, gloves, safety glasses, and a fume hood are recommended.
  • Assuming potential toxicity: Handle the compound with care until proper safety information is available.
  • Proper disposal: Follow regulations for hazardous waste disposal if applicable.
Typical of halogenated aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in reactions such as the Suzuki coupling or Buchwald-Hartwig amination.
  • Electrophilic Aromatic Substitution: The bromine and chlorine substituents can direct further substitutions on the aromatic ring.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures.

Several methods have been developed for synthesizing 3-bromo-5-chlorobenzo[b]thiophene:

  • Bromination of 5-Chlorobenzo[b]thiophene: This method typically involves treating 5-chlorobenzo[b]thiophene with brominating agents such as N-bromosuccinimide in suitable solvents under controlled conditions .
  • Metal-Catalyzed Reactions: Utilizing palladium or nickel catalysts can facilitate the introduction of bromine and chlorine substituents through cross-coupling techniques .
  • Electrophilic Aromatic Substitution: This approach allows for selective substitution at the 3-position of the benzo[b]thiophene ring.

3-Bromo-5-chlorobenzo[b]thiophene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be exploited in developing organic semiconductors or photovoltaic materials.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug discovery efforts targeting various diseases.

Interaction studies involving 3-bromo-5-chlorobenzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be modified to enhance its biological activity or improve its synthetic utility. Additionally, research into its interactions with biological targets could reveal insights into its pharmacological potential.

Several compounds are structurally related to 3-bromo-5-chlorobenzo[b]thiophene, including:

Compound NameStructure FeaturesUnique Aspects
5-Chlorobenzo[b]thiopheneChlorine at position 5Lacks bromine; serves as a precursor for bromination
3-Bromo-2-chlorobenzo[b]thiopheneBromine at position 3, chlorine at 2Different substitution pattern affects reactivity
4-Bromo-5-chlorobenzo[b]thiopheneBromine at position 4Potentially different biological activities
3-Bromo-5-methylbenzo[b]thiopheneMethyl group at position 5Alters electronic properties and sterics

The uniqueness of 3-bromo-5-chlorobenzo[b]thiophene lies in its specific combination of halogen substituents and their positions, which influence both its chemical reactivity and biological activity compared to similar compounds.

XLogP3

4.3

Wikipedia

3-Bromo-5-chloro-1-benzothiophene

Dates

Last modified: 08-15-2023

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